5-Amino-2-nitrobenzenesulfonamide

Description

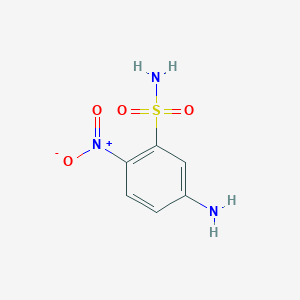

Chemical Structure: 5-Amino-2-nitrobenzenesulfonamide (CAS 37559-31-2) is a benzenesulfonamide derivative with an amino group (-NH₂) at the 5-position and a nitro group (-NO₂) at the 2-position of the aromatic ring. The sulfonamide group (-SO₂NH₂) is a critical functional group, often associated with biological activity, particularly in antimicrobial agents and enzyme inhibitors .

Properties

IUPAC Name |

5-amino-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H,7H2,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPYAHUTKYTLBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298899 | |

| Record name | 5-Amino-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37559-31-2 | |

| Record name | 5-Amino-2-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37559-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-nitrobenzenesulfonamide typically involves the nitration of 5-aminobenzenesulfonamide. The process begins with the sulfonation of aniline to form 5-aminobenzenesulfonamide, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Reduction: The major product is 5,2-diaminobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-2-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-nitrobenzenesulfonamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₆H₇N₃O₄S

- Molecular Weight : 241.21 g/mol

- Substituent Effects: The electron-withdrawing nitro group at the ortho position (relative to the sulfonamide) enhances the acidity of the sulfonamide proton, while the para-oriented amino group contributes to hydrogen bonding and solubility in polar solvents .

Positional Isomers and Substituent Variations

The following table compares structural analogs based on substituent positions and functional groups:

Notes:

- Similarity Scores : Calculated using structural fingerprinting (e.g., Tanimoto index), where higher scores indicate closer resemblance .

- Electronic Effects: Nitro groups enhance electrophilicity, while amino or methoxy groups increase nucleophilicity .

- Biological Implications : Sulfonamides with nitro groups often exhibit antimicrobial activity, whereas chloro derivatives may target different enzymes .

Functional Group Replacements

Nitro vs. Chloro

- 5-Amino-2-chlorobenzenesulfonamide (CAS 2015-19-2): Replacing -NO₂ with -Cl reduces oxidative reactivity but increases stability under acidic conditions. This compound shows higher logP (1.92 vs. 1.45 for nitro analog), suggesting better membrane permeability .

Nitro vs. Methoxy

- 5-Amino-2-methoxybenzenesulfonamide (CAS 88508-44-5): The methoxy group donates electrons via resonance, decreasing the sulfonamide’s acidity (pKa ~8.5 vs. ~6.8 for nitro analog). This impacts binding to targets like carbonic anhydrase .

Substituent Position Analysis

Ortho vs. Meta Nitro

Amino Group Position

- 2-Amino-5-nitrobenzenesulfonamide (CAS 54734-85-9): The amino group at the 2-position creates an intramolecular hydrogen bond with the sulfonamide oxygen, stabilizing the molecule in aqueous environments .

Biological Activity

5-Amino-2-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological mechanisms, research findings, and potential applications of this compound.

The chemical structure of this compound features a sulfonamide group, which plays a crucial role in its biological activity. The compound can undergo reduction, leading to reactive intermediates that interact with cellular components, thereby influencing various biological processes. The amino group facilitates hydrogen bonding with biological molecules, enhancing its interaction with target proteins .

Mechanism of Action:

- Inhibition of Bacterial Growth: The sulfonamide group mimics para-aminobenzoic acid (PABA), essential for folic acid synthesis in bacteria. This mimicking leads to the inhibition of dihydropteroate synthase, disrupting bacterial growth and providing antimicrobial effects.

- Anticancer Activity: Studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Antimicrobial Properties

Research has demonstrated that this compound exhibits potent antibacterial activity against a range of pathogens. Its effectiveness stems from its ability to inhibit bacterial enzymes critical for folate metabolism.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated significant inhibition, suggesting its potential as an alternative treatment for resistant infections.

- Anticancer Mechanism Investigation : Research conducted on the effects of this compound on HeLa cells revealed that it induces apoptosis through the activation of caspase pathways. The study highlighted its potential as a chemotherapeutic agent .

- In Vivo Studies : Preliminary animal studies demonstrated that administration of this compound resulted in reduced tumor size in xenograft models, reinforcing its promise as an anticancer drug candidate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.